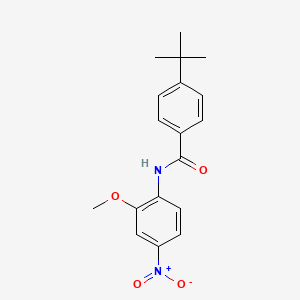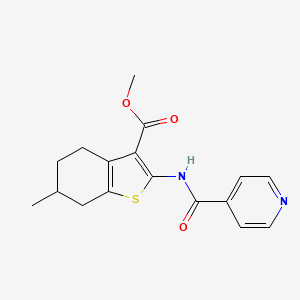
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine, also known as compound A, is a small molecule inhibitor that has gained attention in the scientific community due to its potential application in cancer therapy.
作用機序
Compound A exerts its anti-cancer effects through the inhibition of a protein called cyclin-dependent kinase 4/6 (CDK4/6). CDK4/6 is a key regulator of cell cycle progression, and its inhibition by 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound A has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compound A has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A is its specificity towards CDK4/6, which reduces the potential for off-target effects. However, one limitation of this compound A is its poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A. One area of interest is the development of more soluble analogs of this compound A that can be used in a wider range of experimental settings. Another area of interest is the investigation of the combination of this compound A with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to determine the potential application of this compound A in other disease areas, such as bacterial infections and inflammatory disorders.
Conclusion:
Compound A is a small molecule inhibitor that has shown promise in pre-clinical models for its potential application in cancer therapy. Its specificity towards CDK4/6 and its ability to induce apoptosis make it an attractive candidate for further research. However, its poor solubility in water and limited research in other disease areas highlight the need for further investigation.
合成法
The synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(3-pyridinylmethyl)-2-pyrimidinamine A involves a multi-step process that includes the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to produce the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-pyridinemethanol to produce the intermediate this compound. The final step involves the reaction of the intermediate this compound with 2-amino-4,6-dimethylpyrimidine to produce this compound A.
科学的研究の応用
Compound A has been extensively studied in pre-clinical models for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Compound A has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-15-20(16(2)27(26-15)18-8-4-3-5-9-18)19-10-12-23-21(25-19)24-14-17-7-6-11-22-13-17/h3-13H,14H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCVDOAIIPMMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NC(=NC=C3)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-1-[(1-methylcyclohexyl)carbonyl]indoline](/img/structure/B5189101.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189107.png)

![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5189123.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5189129.png)
![4-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5189136.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5189159.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5189167.png)
![4-bromo-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5189182.png)
![4-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5189188.png)

![2-(2-chlorophenoxy)-N-{[(2,5-dimethoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5189196.png)

